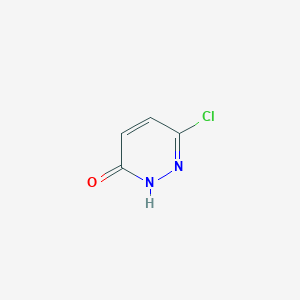

6-Chloro-3-hydroxypyridazine

説明

Contextualizing Pyridazine (B1198779) Derivatives in Medicinal and Agrochemical Chemistry

The pyridazine nucleus, a six-membered ring with two adjacent nitrogen atoms, is a structural motif found in numerous compounds with significant biological activity. researchgate.netscholarsresearchlibrary.com In medicinal chemistry, pyridazine derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, and antihypertensive agents. researchgate.netnih.govscispace.com The arrangement of nitrogen atoms in the pyridazine ring allows for specific interactions with biological targets such as enzymes and receptors, making it a privileged scaffold in drug design. nih.govscirp.org

In the realm of agrochemicals, pyridazine-containing compounds have demonstrated potent herbicidal, insecticidal, and fungicidal properties. scispace.comontosight.ailiberty.edu These molecules can act as plant growth regulators and play a crucial role in crop protection. researchgate.netscholarsresearchlibrary.com The versatility of the pyridazine core allows chemists to fine-tune the properties of the resulting molecules to target specific pests or biological pathways in weeds. ontosight.ailiberty.edu

The Significance of Halogenated Heterocycles in Synthetic Strategies

Halogenated heterocycles, such as 6-Chloro-3-hydroxypyridazine, are highly valued in synthetic organic chemistry. dur.ac.uksigmaaldrich.com The presence of a halogen atom, in this case, chlorine, on the heterocyclic ring provides a reactive handle for chemists to introduce a wide variety of other functional groups. mdpi.com This is often achieved through cross-coupling reactions or nucleophilic substitution reactions, which are fundamental transformations in modern organic synthesis. researchgate.net

The chlorine atom in this compound can be selectively replaced by other atoms or molecular fragments, allowing for the late-stage diversification of a lead compound. dur.ac.uk This strategy is particularly advantageous in drug discovery, where the ability to rapidly generate a library of related compounds for biological screening is essential. The high electrophilicity and good leaving group properties of halogens make them pivotal for activating the heterocyclic ring towards these synthetic modifications. mdpi.com

Overview of Research Trajectories for this compound

This compound serves as a crucial starting material for the synthesis of more complex molecules with potential biological applications. Research has demonstrated its utility as a precursor for creating a variety of derivatives. For instance, the hydroxyl group can be targeted for reactions, while the chlorine atom can be substituted to build molecular complexity.

One common synthetic route to this compound involves the hydrolysis of 3,6-dichloropyridazine (B152260). It can also be synthesized through the cyclocondensation of 1,3-dichloroacetone (B141476) with 3-amino-6-chloropyridazine (B20888).

Derivatives of this compound have been explored for their potential anti-inflammatory and antibacterial properties. The core structure is also a key component in the synthesis of more elaborate heterocyclic systems, such as pyrimido-pyridazine derivatives, which have been investigated for their anticancer activity. tandfonline.com The reactivity of both the chloro and hydroxyl groups makes it a versatile building block for creating new chemical entities with diverse pharmacological profiles. ontosight.ai

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19064-67-6 | rlavie.comnih.gov |

| Molecular Formula | C4H3ClN2O | rlavie.comnih.gov |

| Molecular Weight | 130.53 g/mol | nih.gov |

| Appearance | Off-white solid | rlavie.com |

| Melting Point | 137–139°C | |

| Synonyms | 6-Chloropyridazin-3-ol, 6-Chloropyridazin-3(2H)-one | rlavie.comnih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICPBKWYZXFJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291363 | |

| Record name | 6-chloropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-67-6 | |

| Record name | 6-Chloro-3-hydroxypyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Design for 6 Chloro 3 Hydroxypyridazine

Established Synthetic Pathways to 6-Chloro-3-hydroxypyridazine

Established methods for synthesizing this compound rely on predictable and well-documented chemical transformations, including ring-forming cyclization reactions and modifications of pyridazine (B1198779) precursors.

Cyclization Reactions in Pyridazine Ring Formation

The fundamental structure of the pyridazine ring is often constructed through the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. sphinxsai.comscholarsresearchlibrary.com A general and effective approach involves the reaction of maleic anhydride (B1165640) derivatives with hydrazine. sphinxsai.comhjhs.co.in This pathway first yields maleic hydrazide, which can then be subjected to chlorination to produce 3,6-dichloropyridazine (B152260), a direct precursor to the target molecule. scholarsresearchlibrary.com

Another cyclization strategy involves the Diaza-Wittig reaction, which can be used to create functionalized pyridazines from α-diazo-β-ketoesters. kuleuven.be Furthermore, condensation reactions of 1,4-ketoacids or ketoesters with hydrazine provide a common route to pyridazinone structures, which are tautomers of hydroxypyridazines. sphinxsai.com

A more specific, though less direct, cyclization method involves the condensation of 1,3-dichloroacetone (B141476) with 3-amino-6-chloropyridazine (B20888). The resulting intermediate can then undergo further transformations, such as hydroxylation, to yield the final product.

Halogenation and Hydroxylation Precursor Transformations

The most widely reported and efficient synthesis of this compound involves the transformation of a readily available precursor, 3,6-dichloropyridazine. This method leverages the differential reactivity of the two chlorine atoms on the pyridazine ring.

Selective hydrolysis of one of the chloro groups is typically achieved under acidic conditions. This reaction is a nucleophilic substitution where water displaces a single chlorine atom to form the hydroxyl group.

Table 1: Acid-Catalyzed Hydrolysis of 3,6-Dichloropyridazine

| Parameter | Condition | Yield |

| Reagent | Concentrated Hydrochloric Acid (HCl) | 98% |

| Solvent | Water | |

| Temperature | 110–120°C (Reflux) | |

| Time | 6–8 hours | |

| This table summarizes a high-yield method for the synthesis of this compound via hydrolysis. |

Alternative Synthetic Approaches

While transformations of pyridazine precursors are common, other heterocyclic systems can also be used as starting materials. For instance, synthetic strategies exist for creating hydroxypyridines from iodopyridine analogs. One documented example is the synthesis of 2-chloro-5-hydroxypyridine (B185701) from 3-iodo-6-chloropyridine. acs.org Although not a direct synthesis of the pyridazine target, this illustrates the principle of converting a halogenated pyridine (B92270) into a hydroxypyridine, a strategy that could potentially be adapted. However, a direct synthetic route from a 3-iodo-6-chloropyridine analog to this compound is not prominently featured in the literature.

Advanced Synthetic Strategies for Pyridazine Core Construction

Advanced methodologies focus on achieving high selectivity and efficiency in constructing and functionalizing the pyridazine core, with Nucleophilic Aromatic Substitution (SNAr) playing a pivotal role.

Nucleophilic Aromatic Substitution (SNAr) in Pyridazine Synthesis

Nucleophilic aromatic substitution is a cornerstone of pyridazine chemistry, not only for functionalizing the ring but also for its construction. The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, makes it susceptible to attack by nucleophiles. sphinxsai.com This reactivity is exploited in the synthesis of this compound from 3,6-dichloropyridazine, where water or hydroxide (B78521) acts as the nucleophile. arkat-usa.org

The selective monosubstitution of 3,6-dichloropyridazine is a classic example of regioselectivity in SNAr reactions. The preference for nucleophilic attack at the C3 (or C6) position over the C4 or C5 positions is due to the activating effect of the adjacent nitrogen atoms, which lower the energy of the Meisenheimer complex intermediate.

When 3,6-dichloropyridazine is hydrolyzed, the reaction selectively yields this compound. The two chlorine atoms at the C3 and C6 positions are electronically equivalent. However, the introduction of a substituent can alter this equivalence. For example, in related dichloropyrazine systems, the presence of an electron-donating group directs nucleophilic attack to the 3-position, while an electron-withdrawing group directs it to the 5-position. nih.gov

Computational studies on related dichloropyridazine systems can provide insight into the factors governing this selectivity. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of nucleophilic attack. For instance, in 3,6-dichloro-4-isopropylpyridazine, the 6-position exhibits a higher positive charge density, making it theoretically more susceptible to nucleophilic attack, though steric hindrance can alter this outcome. smolecule.com The activation barrier for SNAr reactions on 3,6-dichloropyridazine is influenced by the nucleophile and reaction conditions. evitachem.com The high regioselectivity observed in the hydrolysis of 3,6-dichloropyridazine indicates a significant energy difference between the transition states for attack at the different chlorinated positions, favoring the formation of the 3-hydroxy product.

Mechanistic Investigations of SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone in pyridazine chemistry. The pyridazine nucleus is inherently electron-deficient, which facilitates the attack of nucleophiles without the need for strong activation, unlike in benzene (B151609) chemistry. thieme-connect.de The presence of two adjacent nitrogen atoms makes the ring carbons particularly susceptible to nucleophilic attack. thieme-connect.de

Mechanistic studies suggest that these reactions typically proceed through a stepwise pathway involving a resonance-stabilized intermediate, known as a Meisenheimer complex. The rate-determining step is usually the formation of this complex, which is influenced by the nature of the leaving group and the nucleophile. udd.cl Kinetic studies on related heterocyclic systems demonstrate that the reaction mechanism can sometimes be borderline between a concerted and a stepwise pathway. udd.cl

In the context of substituted pyridazines, the regioselectivity of the attack is a key consideration. For instance, in the synthesis of pyridobenzoxazepinones from 3-bromo-2-chloropyridine, a tandem reaction involving an initial O-arylation via SNAr occurs, followed by carbonylation and cyclization. rsc.org Control experiments have shown that the O-arylation precedes subsequent transformations, highlighting the favorability of the initial SNAr step. rsc.org The choice of base and solvent can be crucial in directing the reaction towards a specific product, sometimes enabling a switch between different cyclized systems. rsc.org Intramolecular SNAr reactions are also a powerful tool, as seen in the synthesis of isoxazolo[4,5-b]pyridines from 2-chloro-3-nitropyridines, where the nitro group is displaced by an internal nucleophile. beilstein-journals.org

Transition-Metal-Catalyzed Cross-Coupling Reactions for Pyridazine Functionalization

Transition-metal-catalyzed cross-coupling reactions represent a versatile and powerful strategy for the C-C and C-heteroatom bond formation in pyridazine systems. rsc.orgresearchgate.net These methods significantly expand the chemical space accessible from simple pyridazine precursors. Classical palladium-catalyzed reactions such as Sonogashira, Suzuki, Heck, and Negishi couplings are well-explored for functionalizing similar N-heterocycles like pyrazines and are applicable to pyridazines. rsc.orgrsc.org

For example, Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, has been successfully applied to chloropyrazines, converting them into the corresponding diarylacetylenes with high efficiency. rsc.org Similarly, Suzuki reactions, which couple organoboron compounds with halides, and Negishi reactions, utilizing organozinc reagents, are effective for creating new C-C bonds on the pyridazine scaffold. rsc.orgdur.ac.uk Nickel catalysts can also be employed, often providing complementary reactivity to palladium. researchgate.net

These reactions are tolerant of a wide variety of functional groups and have been used to synthesize highly functionalized pyridazines. researchgate.netthieme-connect.com The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. For instance, palladium catalysts with specific phosphine (B1218219) ligands are often employed to optimize the reaction outcomes. researchgate.net

Table 1: Overview of Transition-Metal-Catalyzed Reactions for Pyridazine/Pyrazine (B50134) Functionalization

| Coupling Reaction | Catalyst/Reagents | Substrate Example | Product Type | Reference |

| Sonogashira | [Pd(allyl)Cl]₂/PPh₃, Phenylacetylene | Chloropyrazine | Diarylacetylene | rsc.org |

| Suzuki | Palladium Catalyst, Boronic Acids | 4-Bromo-6-chloro-3-phenylpyridazine | 4-Aryl-6-chloro-3-phenylpyridazine | dur.ac.uk |

| Negishi | Nickel or Palladium Catalyst, Organozinc Reagents | Dichloropyrazines | Coupled Products with Aryl/Thiophenyl Groups | rsc.org |

| Heck | Palladium Catalyst, Alkenes | Pyridine N-oxides | C3-Alkenylated Pyridines | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. tandfonline.com

One notable solvent-free approach for synthesizing this compound involves ball milling. This mechanochemical method reacts 3,6-dichloropyridazine with sodium hydroxide, achieving a high yield of 93%. This process eliminates the need for solvents, thereby reducing waste and energy consumption.

Microwave-assisted synthesis offers another green alternative to conventional heating. By using microwave irradiation, reaction times for the synthesis of pyridazine derivatives can be significantly reduced, often by as much as 75%, while maintaining high yields. This technique enhances energy efficiency and is scalable for industrial applications.

Biocatalysis presents a further green methodology. The use of immobilized enzymes, such as lipases, in aqueous buffer solutions allows for the selective hydrolysis of 3,6-dichloropyridazine to this compound. Enzymatic methods operate under mild conditions (e.g., pH 7.0 and 37°C) and offer excellent selectivity, representing a more sustainable pathway.

Table 2: Comparison of Green Synthesis Methods for this compound

| Method | Reagents | Conditions | Yield | Key Advantage | Reference |

| Ball Milling | 3,6-Dichloropyridazine, NaOH | 25°C, 2 hours | 93% | Solvent-free, reduced energy use | |

| Microwave Synthesis | Varies | 150°C, 30 minutes | 94% | 75% reduction in reaction time | |

| Biocatalytic Hydrolysis | 3,6-Dichloropyridazine, Immobilized Lipase | Phosphate buffer (pH 7.0), 37°C | 82% | High selectivity, mild conditions |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The isolation and purification of this compound and its precursors are critical steps to ensure the final product meets the required standards of purity. A combination of chromatographic and crystallization-based methods is typically employed.

Chromatographic Purification Strategies

Chromatographic techniques are widely used for the purification of pyridazine derivatives. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthetic intermediates and the final this compound product. google.com It is also instrumental in method development and optimization.

For preparative separation, column chromatography is often utilized. The choice of stationary phase (typically silica (B1680970) gel) and a suitable mobile phase (eluent) is determined by the polarity of the compounds to be separated. The progress of the separation is monitored by techniques such as Thin-Layer Chromatography (TLC).

Recrystallization and Precipitation Methods

Recrystallization is a powerful and economical technique for purifying solid compounds like this compound. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. For related hydroxypyridine compounds, water is often used as a crystallization solvent. google.comnih.gov The product is then collected by filtration, washed with a small amount of cold solvent, and dried. google.com In some cases, a mixture of solvents, such as methanol-water, is used to achieve optimal crystallization. sci-hub.se

Precipitation is another common isolation method. It can be induced by changing the pH of the solution. For instance, after a reaction, adjusting the pH of the aqueous mixture can cause the product to precipitate out of the solution. google.com The resulting solid is then collected by filtration. google.com

Chemical Reactivity and Transformation Chemistry of 6 Chloro 3 Hydroxypyridazine

Tautomerism and Isomeric Equilibria in Hydroxypyridazines

Hydroxypyridazines, including the 6-chloro-3-hydroxy derivative, exhibit keto-enol tautomerism, where the molecule can exist in equilibrium between a hydroxy form and a pyridazinone form. yakhak.orggcwgandhinagar.com This phenomenon is crucial as the predominant tautomer dictates the compound's reactivity and physical properties.

Experimental and Computational Studies of Tautomeric Forms

The equilibrium between the 6-chloro-3-hydroxypyridazine and its tautomer, 6-chloro-3(2H)-pyridazinone, has been a subject of both experimental and computational investigation. yakhak.orgnih.gov Spectroscopic methods, such as UV and NMR spectroscopy, alongside X-ray crystallography, have been instrumental in elucidating the predominant tautomeric form in different states. nih.govrsc.org

In the solid state, X-ray diffraction studies have confirmed the existence of the pyridazinone form. nih.gov In solution, the equilibrium is influenced by the solvent's polarity and hydrogen-bonding capability. Computational studies, employing quantum chemical calculations, have complemented these experimental findings by providing insights into the relative stabilities of the tautomers and the energy barriers for their interconversion. These studies consistently indicate that the pyridazinone form is the more stable tautomer. yakhak.org

Influence of Substituents on Tautomeric Preferences

The position and electronic nature of substituents on the pyridazine (B1198779) ring can significantly influence the tautomeric equilibrium. For instance, the presence of an electron-withdrawing chloro group at the 6-position stabilizes the pyridazinone form of this compound through inductive effects. researchgate.net This stabilization is a key factor in directing its chemical reactivity. Studies on related hydroxypyridines have shown that the nature and position of substituents can shift the equilibrium towards one tautomer over the other, thereby altering the molecule's reactivity profile. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions at the Pyridazine Core

The pyridazine ring in this compound is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. sphinxsai.comdur.ac.uk Conversely, electrophilic substitution on the carbon skeleton is generally difficult. chemicalbook.com

Reactivity at the Chloro-Substituted Position

The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms. dur.ac.uk This makes it a primary site for functionalization. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion, leading to the formation of various substituted pyridazinones. researchgate.netwur.nl The reaction conditions for these substitutions can be tailored based on the nucleophilicity of the incoming group.

Reactivity at the Hydroxy-Substituted Position

The hydroxyl group, or more accurately, the N-H proton of the predominant pyridazinone tautomer, can be deprotonated by a base to form a pyridazinone anion. This anion can then react with various electrophiles. For instance, alkylation and acylation reactions typically occur at the exocyclic oxygen atom or the ring nitrogen atom, depending on the reaction conditions and the nature of the electrophile. gcwgandhinagar.comresearchgate.net O-alkylation leads to the formation of 3-alkoxy-6-chloropyridazines, while N-alkylation yields 2-alkyl-6-chloro-3(2H)-pyridazinones. lookchem.com

Reactivity of the Pyridazine Nitrogen Atoms

The nitrogen atoms of the pyridazine ring are basic and can be protonated or alkylated. sphinxsai.com However, due to the presence of two adjacent nitrogen atoms, the protonation of the second nitrogen is energetically unfavorable. sphinxsai.com In this compound, the nitrogen at position 2 is part of the amide-like structure of the pyridazinone tautomer and is generally less reactive towards electrophiles than the nitrogen at position 1. Quaternization reactions with alkyl halides can occur, leading to the formation of pyridazinium salts. sphinxsai.com These reactions are influenced by the electronic effects of the substituents on the ring. sphinxsai.com

N-Alkylation and N-Arylation Reactions

The pyridazine ring of this compound contains two nitrogen atoms, which can be sites for alkylation and arylation reactions. These reactions are crucial for modifying the compound's electronic and steric properties, thereby influencing its biological activity and physical characteristics.

N-alkylation of pyridazine derivatives can be achieved under catalyst- and base-free conditions by reacting with organohalides. researchgate.net This method offers high selectivity for N-alkylation over O-alkylation. researchgate.net The reaction of hydroxypyridines with alkyl halides can sometimes lead to a mixture of N- and O-alkylated products, with the regioselectivity being influenced by factors such as the substituents on the pyridone ring. researchgate.net

N-arylation of pyridones can be accomplished through several methods, including copper-catalyzed couplings with aryl halides or arylboronic acids, or through nucleophilic aromatic substitution (SNAr) with activated aryl halides. researchgate.net Rhodium-catalyzed reactions have also been developed for the direct synthesis of N-arylated pyridones. researchgate.net The choice of reaction conditions, such as the solvent and base, can influence whether N-arylation or O-arylation occurs. researchgate.net

Kinetic Studies of Nitrogen-Mediated Reactions

Kinetic studies provide valuable insights into the reaction mechanisms and the factors that control the rates of nitrogen-mediated reactions of pyridazine derivatives. For instance, kinetic studies of the reaction between hydroxypyridines and 1-chloro-2,4,6-trinitrobenzene have been reported. researchgate.net Such studies help in understanding the nucleophilicity of the nitrogen and oxygen atoms in the pyridazine ring and how it is affected by substituents. researchgate.net The rates of hydrogen-atom-abstraction reactions, which are relevant to radical reactions involving pyridazine derivatives, have also been measured using kinetic studies. acs.org

Derivatization Strategies for this compound

The presence of both a chloro and a hydroxyl group on the pyridazine ring makes this compound an ideal scaffold for a wide range of derivatization strategies aimed at creating new molecules with desired properties.

Formation of Ether and Ester Derivatives

The hydroxyl group of this compound can be readily converted into ether and ester functionalities. O-arylation can be achieved through nucleophilic aromatic substitution or Ullmann coupling. For example, the reaction with 2-phenylphenol (B1666276) introduces a 2-phenylphenoxy group. Ester derivatives can be synthesized, for example, by reaction with appropriate acylating agents to produce compounds like cetyl esters. simsonpharma.com

Table 1: Examples of Ether and Ester Derivatives

| Derivative Type | Reagent | Resulting Compound |

| Ether | 2-Phenylphenol | 3-Chloro-6-(2-phenylphenoxy)- Current time information in Bangalore, IN.chemicalbook.comtriazolo[4,3-b]pyridazine |

| Ester | Cetylating agent | Cetyl Esters Wax simsonpharma.com |

Synthesis of Pyridazine-Based Quaternary Ammonium (B1175870) Compounds

The nitrogen atoms in the pyridazine ring can be quaternized to form quaternary ammonium compounds (QACs). These compounds are of interest due to their potential biological activities, including antimicrobial properties. researchgate.netresearchgate.net The synthesis typically involves the alkylation of the pyridazine nitrogen with an alkyl halide, a process known as the Menshutkin reaction. nih.gov Libraries of mono- and bis-quaternary ammonium compounds based on 3-hydroxypyridine (B118123) have been synthesized and screened for their antibacterial activity. researchgate.net

Introduction of Carboxylic Acid Functionalities (e.g., this compound-4-carboxylic acid)

A carboxylic acid group can be introduced into the pyridazine ring to create derivatives such as this compound-4-carboxylic acid. ontosight.aibldpharm.com This derivative itself has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The presence of the carboxylic acid group provides an additional handle for further chemical modifications, such as esterification or amidation. Ethyl this compound-4-carboxylate is an example of an ester derivative. bldpharm.com

Table 2: Carboxylic Acid and Ester Derivatives

| Compound Name | CAS Number | Molecular Formula |

| This compound-4-carboxylic acid | 50681-26-0 bldpharm.com | C5H3ClN2O3 ontosight.ai |

| Ethyl this compound-4-carboxylate | 61404-41-9 bldpharm.com | Not specified |

Palladium-Catalyzed Coupling Reactions for Extended Conjugation

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been extensively used to modify pyridazine derivatives. These reactions allow for the introduction of various substituents, leading to extended π-conjugated systems which are of interest for applications in materials science and medicinal chemistry.

Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are commonly employed. libretexts.orgunistra.fr For instance, palladium-catalyzed cross-coupling reactions can be used to introduce hydroxyl groups via aryl boronic acids with high yields. The chloro substituent on this compound serves as an excellent leaving group in these reactions. By converting the hydroxyl group to a triflate or nonaflate, both positions can be functionalized through sequential palladium-catalyzed couplings. beilstein-journals.org These reactions have been used to synthesize polyarylated pyridines with tailored photophysical properties. acs.org

Table 3: Examples of Palladium-Catalyzed Coupling Reactions

| Coupling Reaction | Catalyst/Reagents | Application |

| Suzuki-Miyaura | Pd(PPh3)4, Cs2CO3 | Introduction of aryl groups |

| Sonogashira | Pd(PPh3)4 or Pd(OAc)2/PPh3, CuI | Coupling with alkynes beilstein-journals.org |

| Buchwald-Hartwig | Pd catalyst, phosphine (B1218219) ligand | C-N bond formation libretexts.org |

Ring-Opening and Rearrangement Pathways

The pyridazine ring of this compound, while aromatic, is susceptible to a variety of ring-opening and rearrangement reactions under specific conditions. These transformations are often driven by the inherent electronic properties of the diazine system, the nature of the substituents, and the influence of external reagents and energy sources. Investigations into these pathways are crucial for understanding the compound's stability and for the synthetic design of novel heterocyclic systems.

One of the notable rearrangement pathways observed in pyridazine chemistry is the Dimroth rearrangement. This type of rearrangement typically involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.org For pyridazine derivatives, this can be initiated by nucleophilic attack, leading to a ring-opened intermediate that subsequently re-cyclizes to form a thermodynamically more stable isomer. wikipedia.orgclockss.orgresearchgate.netresearchgate.net While specific studies on this compound are not extensively detailed, analogous transformations in related systems provide significant insights. For instance, the reaction of 3-aminopyridazine (B1208633) derivatives with reagents like phenyl isocyanate can lead to the formation of pyridazino[2,3-a]-1,3,5-triazine-2,4-dione systems through a [2+2] cycloaddition followed by rearrangement. clockss.org

The reaction of this compound with strong nucleophiles, such as hydrazine (B178648), can also initiate pathways that, while not always leading to a simple rearrangement of the initial ring, result in the formation of new, fused heterocyclic systems. These reactions often proceed through a nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization that effectively transforms the original pyridazine structure. google.com The treatment of 6-nitrotriazolo[1,5-a]pyrimidin-7-ones with hydrazine has been shown to yield a rearranged product, 3-[pyrazolin-5(1H,2H)-on-3-ylamino]-4-β-D-ribofuranosyl-s-triazole, highlighting the complex transformations that can occur. researchgate.net

Furthermore, photochemical conditions can induce unique rearrangements. For example, the photoinduced Wolff rearrangement has been observed for 3-chloro-2-hydroxypyridine, a related heterocyclic compound. dntb.gov.ua This reaction typically involves the conversion of an α-diazoketone into a ketene, which can then undergo further reactions. While not a direct analogue, it suggests that photochemical excitation of this compound could potentially open pathways to novel molecular structures.

Reductive conditions can also facilitate rearrangements. A process known as the reductive Smiles rearrangement has been documented for compounds such as 1-[(5-chloro-2-nitrophenyl)sulfonyl]-1H-pyrrole-2-carbohydrazide. clockss.org This reaction involves the reduction of a nitro group, which then participates in an intramolecular aromatic nucleophilic substitution, leading to a rearranged product. The presence of both a reducible functionality (in analogous systems) and a nucleophilic center within the same molecule is a key driver for this type of transformation.

The following tables summarize some of the rearrangement and ring-transformation pathways observed for pyridazine and related heterocyclic systems, which can be considered as potential pathways for this compound under appropriate conditions.

Computational Chemistry and Spectroscopic Characterization of 6 Chloro 3 Hydroxypyridazine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of pyridazine (B1198779) derivatives. researchgate.netgsconlinepress.comresearchgate.net These methods allow for the detailed exploration of electronic structure, reactivity, and spectroscopic parameters from a theoretical standpoint.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netgsconlinepress.com By employing functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), researchers can accurately model the geometry and electronic properties of 6-Chloro-3-hydroxypyridazine and its derivatives. gsconlinepress.comchemmethod.commdpi.com These calculations provide valuable information on the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule. For instance, DFT studies can predict the thermochemical properties and regioselectivity in substitution reactions of chloropyridazine derivatives. The electron-withdrawing effect of the chlorine atom and the electronic influence of the hydroxyl group can be quantitatively assessed, directing our understanding of nucleophilic attack and reaction mechanisms.

The pyridazine ring itself is characterized by its electron-deficient nature, which influences its chemical behavior. mdpi.comnih.gov The presence of substituents like chlorine and hydroxyl groups further modulates this electronic landscape. DFT calculations have been instrumental in elucidating the structure-property relationships in various pyridazine derivatives, correlating theoretical parameters with experimentally observed phenomena like corrosion inhibition. researchgate.netgsconlinepress.com

HOMO-LUMO Energy Gap Analysis and Charge Transfer Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. researchgate.netmdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity.

For pyridazine derivatives, the HOMO-LUMO gap is a key indicator of their potential as, for example, corrosion inhibitors. researchgate.netgsconlinepress.com A lower energy gap facilitates the transfer of electrons between the molecule and a metal surface. tandfonline.com The energies of HOMO and LUMO are also used to calculate other important quantum chemical parameters like electronegativity (χ), chemical hardness (η), and the fraction of electrons transferred (ΔN), which further describe the charge transfer capabilities of the molecule. gsconlinepress.comresearchgate.net For instance, a positive value for the number of transferred electrons (ΔN) suggests that the molecule can donate electrons to a metal surface, a crucial step in the mechanism of corrosion inhibition. tandfonline.com

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |

|---|---|---|---|---|

| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | Data Not Available | Data Not Available | Data Not Available | gsconlinepress.comgsconlinepress.com |

| 5-phenyl-6-ethylpridazine-3-one (PEPO) | Data Not Available | Data Not Available | Data Not Available | gsconlinepress.comgsconlinepress.com |

This table is interactive. Click on the headers to sort the data.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net

For pyridazine derivatives, MEP analysis helps in identifying the most reactive sites. researchgate.net For instance, in this compound, the nitrogen atoms of the pyridazine ring are expected to be regions of negative electrostatic potential, making them likely sites for protonation or interaction with electrophiles. researchgate.netnih.gov Conversely, the areas around the hydrogen atoms would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the biological activity and crystal packing of these compounds. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters with a high degree of accuracy. mdpi.comresearchgate.net This includes predicting Nuclear Magnetic Resonance (NMR) chemical shifts, as well as Infrared (IR) and Raman vibrational frequencies. mdpi.comresearchgate.netaip.org

Theoretical calculations of NMR spectra can aid in the assignment of experimental signals and provide a deeper understanding of the electronic environment of the nuclei. nih.govresearchgate.net Similarly, calculated IR and Raman spectra can be compared with experimental data to confirm the structure of a synthesized compound and to assign specific vibrational modes to different functional groups within the molecule. nih.govmdpi.com For example, the characteristic vibrational frequencies of the pyridazine ring, as well as the C-Cl and O-H stretching and bending modes in this compound, can be calculated and compared with experimental FTIR and Raman spectra. nih.gov Discrepancies between calculated and experimental spectra can sometimes reveal interesting phenomena such as intermolecular interactions or the presence of different tautomers in the sample. aip.orgaip.org

| Technique | Key Features | Source |

|---|---|---|

| FTIR (KBr Wafer) | Data available | nih.gov |

| ATR-IR | Data available | nih.gov |

| FT-Raman | Data available | nih.gov |

| GC-MS | Top m/z peaks: 130, 102, 132 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations offer a way to study their dynamic behavior over time. researchgate.netmdpi.com MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and for studying their interactions with other molecules, such as solvents or biological macromolecules. tandfonline.comtandfonline.com

For derivatives of this compound, MD simulations can be employed to understand their conformational preferences and the dynamics of their interactions. researchgate.netacs.org For example, in the context of drug design, MD simulations can be used to model the binding of a pyridazine derivative to its biological target, providing insights into the stability of the complex and the key interactions that govern binding. researchgate.netacs.org Conformational analysis, often performed in conjunction with NMR spectroscopy and computational methods like AM1 or DFT, helps to determine the most stable three-dimensional arrangement of the atoms in a molecule, which is crucial for its biological activity. researchgate.netresearchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive determination of the structure of this compound and its derivatives relies on a combination of advanced spectroscopic techniques. ipb.pt While routine 1D NMR (¹H and ¹³C) and IR spectroscopy provide fundamental structural information, more complex structures often require the use of two-dimensional (2D) NMR techniques. nih.govresearchgate.netresearchgate.net

Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity between atoms within a molecule. researchgate.netipb.pt For instance, HMBC is particularly useful for identifying long-range correlations between protons and carbons, which can help in assigning the substitution pattern on the pyridazine ring and in distinguishing between different isomers. researchgate.netscite.ai Furthermore, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms in the pyridazine ring, which can be valuable for studying tautomerism and protonation states. nih.govresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, confirming the connectivity and chemical environment of its atoms.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum typically shows distinct signals for the protons on the pyridazine ring. A representative ¹H NMR spectrum recorded in DMSO-d₆ exhibits a singlet for the hydroxyl proton and two doublets for the aromatic protons, with their coupling constant indicating their adjacency on the ring. cdnsciencepub.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum of this compound shows distinct resonances for each of the four carbon atoms in the pyridazine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen, chlorine, and oxygen atoms. Systematic studies of 3,6-disubstituted pyridazines have been conducted to analyze ¹³C chemical shifts and coupling constants, with spectra often recorded in DMSO-d₆ to ensure solubility. cdnsciencepub.com

Table 1: Representative NMR Data for this compound

| Nucleus | Solvent | Spectrometer Frequency | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|---|---|

| ¹H | DMSO-d₆ | 400 MHz | 8.21 | Doublet | 6.8 |

| ¹H | DMSO-d₆ | 400 MHz | 7.89 | Doublet | 6.8 |

| ¹H | DMSO-d₆ | 400 MHz | 6.45 | Singlet | - |

| ¹³C | DMSO-d₆ | - | Data varies | - | - |

Specific ¹³C NMR chemical shift values can vary depending on the specific experimental conditions and are assigned based on detailed spectral analysis, including techniques like J-modulated spin-echo sequences to differentiate between quaternary carbons and those with attached protons. cdnsciencepub.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and analyzing the vibrational modes of this compound.

IR Spectroscopy: The IR spectrum of this compound, often recorded using a KBr wafer or ATR-IR technique, displays characteristic absorption bands. nih.gov Key vibrational frequencies include a broad O-H stretching band, C=N stretching vibrations within the pyridazine ring, and a C-Cl stretching band. These experimental frequencies can be validated by computational methods, which can predict vibrational modes with high accuracy.

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to IR spectroscopy. The spectrum for this compound has been recorded using instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Spectroscopic Technique | Matrix/Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| Infrared (IR) | KBr | 3250 | O-H stretch | |

| Infrared (IR) | KBr | 1580 | C=N stretch | |

| Infrared (IR) | KBr | 750 | C-Cl stretch | |

| FTIR | KBr Wafer | Data available | - | nih.gov |

| ATR-IR | Neat | Data available | - | nih.gov |

| FT-Raman | - | Data available | - | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound and its derivatives, which helps in confirming their structure.

The molecular weight of this compound is 130.53 g/mol . sigmaaldrich.com Techniques such as electrospray ionization mass spectrometry (ESI-MS) are used to confirm the molecular weight by observing the protonated molecule ([M+H]⁺). The fragmentation pattern observed in the mass spectrum provides structural information. For pyridazine derivatives, fragmentation can involve characteristic losses of small molecules. thieme-connect.de The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion peak. cdnsciencepub.com

Table 3: Mass Spectrometry Data for this compound

| Ionization Technique | Instrument | Key Findings |

|---|---|---|

| Electron Impact (EI) | Varian MAT 311A (70eV) | Provides fragmentation patterns. |

| ESI-MS | - | Confirms molecular weight via [M+H]⁺ peak. |

| GLC/MS | Hewlett Packard 5890A/5970B-MSD | Used for analysis of derivatives. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of this compound, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD). nih.gov The analysis reveals a planar pyridazine ring and provides insight into the packing of the molecules in the crystal lattice, which is influenced by hydrogen bonding involving the hydroxyl group.

Table 4: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| COD Number | 7228161 | nih.gov |

| Space Group | P 1 21/n 1 | nih.gov |

| a | 4.1254 Å | nih.gov |

| b | 10.6052 Å | nih.gov |

| c | 11.9696 Å | nih.gov |

| α | 90 ° | nih.gov |

| β | 96.020 ° | nih.gov |

| γ | 90 ° | nih.gov |

| Z | 4 | nih.gov |

| Residual Factor (R) | 0.0316 | nih.gov |

Biological Activities and Mechanistic Studies of 6 Chloro 3 Hydroxypyridazine and Its Analogs

Antimicrobial Activity

Derivatives of 6-chloro-3-hydroxypyridazine have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi.

Antibacterial Properties and Mechanisms of Action

The antibacterial effects of this compound analogs have been observed against various bacterial strains. Studies indicate that these compounds can inhibit bacterial growth and cause cellular damage.

Derivatives of this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The proposed mechanism of action involves the inhibition of essential bacterial enzymes, potentially including those responsible for cell wall synthesis. This disruption of critical cellular processes ultimately leads to bacterial cell death. For related 3-hydroxypyridine (B118123) compounds, one of the suggested mechanisms for their antibacterial action is damage to the cell wall, possibly through the removal of Ca2+ ions from the bacterial membrane. researchgate.net Some studies also suggest that these compounds may generate reactive oxygen species (ROS), which contribute to microbial lethality by damaging cellular components.

Derivatives such as hydrazine-substituted 3-chloropyridazines have exhibited moderate activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 32–64 µg/mL. Other research on different derivatives has reported significant inhibitory action against E. coli, with half-maximal inhibitory concentration (IC50) values ranging from 5 to 15 µM.

Key findings from structure-activity relationship studies include:

Halogenation : The presence of chlorine atoms on the aromatic rings is thought to enhance biological activity. Chloro and bromo substituents, which increase lipophilicity, have been shown to boost the antimicrobial activity of pyrazoline and hydrazone derivatives. turkjps.org

Lipophilicity : A strong correlation exists between the lipophilicity of 3-hydroxypyridine derivatives and their antibacterial efficacy. The most active compounds typically have logP values between 1 and 3. researchgate.net

Hydroxyl Group : The hydroxyl group on the pyridazine (B1198779) ring is believed to enhance interactions with bacterial targets, thereby increasing antimicrobial effectiveness. However, in some N-alkyl-3-hydroxypyridinium salts, the hydroxyl group can lower lipophilicity, which may decrease activity despite increasing the positive charge on the nitrogen atom. researchgate.net

Alkyl Chain Length : For certain derivatives like N-alkyl-3-hydroxypyridinium salts, the length of the alkyl chain is crucial. A C12 alkyl chain was found to result in markedly improved antimicrobial activity. researchgate.net

| Derivative Class | Key SAR Finding | Effect on Activity |

| Pyridazine Derivatives | Presence of chlorine substituents | Enhanced biological activity |

| 3-Hydroxypyridine Derivatives | Optimal lipophilicity (logP 1-3) | Increased antibacterial efficacy researchgate.net |

| Hydrazone Derivatives | Chloro and bromo substituents | Increased antimicrobial activity turkjps.org |

| N-alkyl-3-hydroxypyridinium salts | C12 alkyl chain | Significantly improved antimicrobial activity researchgate.net |

Antifungal Activity

In addition to their antibacterial properties, this compound and its analogs have demonstrated potential as antifungal agents.

Research has shown that hydrazine (B178648) derivatives of 3-chloropyridazine (B74176) possess moderate activity against the yeast Candida albicans, with MIC values between 32 and 64 µg/mL. Furthermore, this compound was identified as a metabolite in digestate that exhibited antifungal properties against Fusarium oxysporum. google.com Studies on Schiff base complexes derived from 2-amino-3-hydroxypyridine (B21099) have also revealed effective inhibition against several fungal species, including Fusarium oxysporum, Aspergillus niger, and Candida albicans. nih.gov One derivative of 3-chloro-6-[(5-chloro-3-pyridyl)oxy]pyridazine (B68111) showed 40.4% antifungal activity against C. mandshurica at a concentration of 50 μg/mL.

Anti-inflammatory Properties and Target Interactions

Preliminary research indicates that this compound and its derivatives may possess anti-inflammatory properties by modulating pathways involved in inflammatory responses. This has positioned them as potential candidates for further investigation in the context of inflammatory diseases. The proposed mechanism for this activity is the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Enzyme Inhibition

A primary mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. Pyridazine derivatives have emerged as a promising structural template for the development of selective COX-2 inhibitors. researchgate.net

Studies have shown that pyridazinone analogs can inhibit both COX-1 and COX-2, with IC50 values in the range of 0.1 to 5 μM. Notably, certain derivatives exhibit high selectivity and potency for COX-2. For example, a derivative of 3-chloro-6-[(5-chloro-3-pyridyl)oxy]pyridazine demonstrated a potent COX-2 inhibitory activity with an IC50 value of 0.04 ± 0.01 μM. This level of activity is comparable to established anti-inflammatory drugs. Further research on related 2,3'-bipyridine (B14897) derivatives, which can be synthesized from pyridazine precursors, also confirms their potential as selective COX-2 inhibitors. google.com

| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) |

| Pyridazinone Analogs | COX-1/COX-2 | 0.1 - 5 |

| 3-Chloro-6-[(5-chloro-3-pyridyl)oxy]pyridazine Derivative | COX-2 | 0.04 ± 0.01 |

Modulation of Inflammatory Pathways

Derivatives of this compound have demonstrated notable anti-inflammatory properties. Research indicates that certain pyridazinone derivatives can modulate inflammatory responses by inhibiting key enzymes and signaling pathways.

For instance, some analogs have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. One study highlighted a derivative, 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine, which exhibited significant COX-2 inhibition with an IC50 value of 0.04 ± 0.01 μM. This level of potency is comparable to established anti-inflammatory drugs.

Furthermore, pyridazinone derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in regulating inflammation. A study on pyridazinone derivatives bearing an indole (B1671886) moiety revealed that compound 4ba (4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one) showed promising activity and selectivity towards the PDE4B isoenzyme. nih.gov This compound was found to regulate the production of pro-inflammatory cytokines and chemokines by macrophages, suggesting its potential to limit inflammatory processes. nih.gov In vitro studies have also shown that treatment with related compounds can reduce the expression of pro-inflammatory cytokines in macrophages.

Other Reported Biological Activities

Beyond direct anti-inflammatory effects, this compound and its analogs exhibit a wide range of biological activities, underscoring their importance in drug discovery and agrochemical development.

This compound is a versatile precursor for synthesizing a diverse array of heterocyclic compounds. Its reactive chloro and hydroxyl groups allow for various chemical modifications, making it a valuable building block in medicinal chemistry. bldpharm.combldpharm.comambeed.com For example, it is a key intermediate in the synthesis of pharmaceuticals targeting neurological and inflammatory disorders.

In the agrochemical industry, derivatives of this compound are utilized in the creation of insecticides, herbicides, and fungicides. lookchem.com The biological activity of these derivatives makes them candidates for crop protection. The microbial production of 6-hydroxynicotinic acid, a related pyridinone, is an important step in the synthesis of modern insecticides. jmb.or.kr

Analogs of this compound have been shown to influence gene expression and metabolic pathways. Certain pyridazinone derivatives can target the KSRP protein, which controls gene expression at multiple levels, leading to antitumor activity. nih.gov Specifically, compounds 8 and 10 in one study induced apoptosis, cell cycle arrest, and DNA damage in cancer cells. nih.gov

In another study, a novel hydroxypyridine compound, 3-EA , was shown to affect the expression of genes encoding anti-apoptotic proteins and proteins related to oxidative status. mdpi.com Incubation of brain cortex cells with 3-EA led to an overexpression of anti-apoptotic genes like BCL-2, STAT3, and SOCS3, while downregulating genes involved in necrosis and inflammation such as TRAIL, MLKL, Cas-1, and Cas-3. mdpi.com Furthermore, some triazolo-pyridazine derivatives have been found to modulate gene expression related to metabolism and inflammation in vitro.

The metabolism of related pyridyl compounds, such as the tobacco-specific nitrosamine (B1359907) NNK, involves pathways like carbonyl reduction, pyridine (B92270) N-oxidation, and α-carbon hydroxylation. researchgate.net Understanding these metabolic pathways is crucial for assessing the biological activity and potential carcinogenicity of pyridazine-containing compounds. researchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. Derivatives of this compound have emerged as potent inhibitors of angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The pyridazine scaffold is considered a promising framework for developing potent VEGFR-2 kinase inhibitors. nih.govresearchgate.net

Several studies have synthesized and evaluated pyridazine-based compounds for their anti-angiogenic activity. tandfonline.comfigshare.com For example, a series of pyridazine-urea derivatives were designed and showed significant inhibitory activity toward VEGFR-2. nih.gov The most active compounds also demonstrated the ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC). nih.govfigshare.com Specifically, the derivative 18b (3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea) exhibited nanomolar potency against VEGFR-2 with an IC50 of 60.7 nM. nih.govfigshare.com

| Compound ID | Structure/Description | VEGFR-2 IC50 | Reference |

| 8c | Pyridazine derivative | 1.8 µM | nih.govtandfonline.comfigshare.com |

| 8f | Pyridazine derivative | 1.3 µM | nih.govtandfonline.comfigshare.com |

| 15 | Pyridazine derivative | 1.4 µM | nih.govtandfonline.comfigshare.com |

| 18b | 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative | 60.7 nM | nih.govtandfonline.comfigshare.com |

| 18c | Pyridazine derivative | 107 nM | nih.govtandfonline.comfigshare.com |

This table showcases the VEGFR-2 inhibitory activity of selected pyridazine derivatives.

Receptor Binding and Ligand-Target Interactions

The biological effects of this compound and its analogs are rooted in their specific interactions with biological targets. The ability to form hydrogen bonds is a key determinant of their binding affinity and efficacy.

The hydroxyl group of this compound and the pyridinone moiety in its derivatives are crucial for forming hydrogen bonds with amino acid residues in the active sites of target proteins. frontiersin.org These interactions are fundamental to their biological activity.

In the context of VEGFR-2 inhibition, molecular docking studies have revealed that the pyridazinone core can form key hydrogen bonds with residues in the hinge region of the kinase domain. tandfonline.com For example, the pyridinone moiety of some inhibitors has been shown to interact favorably with residues like Asn101 and Gly97 in the active site of isocitrate dehydrogenase 1 (IDH1). frontiersin.org Similarly, docking studies of pyridazinone derivatives in the active site of the PA subunit of influenza A virus showed that an N-phenyltetrazole moiety could form a hydrogen bond with Arg124 and Lys34. frontiersin.org

The prediction of hydrogen-bond acceptor ability is a critical aspect of drug design. acs.org The pyridinone ring, with its hydrogen bond acceptors and a donor, can readily form interactions with therapeutic targets, enhancing molecular solubility and cell membrane permeability. frontiersin.org

Molecular Docking and Dynamics Studies of Ligand-Receptor Complexes

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the interactions between derivatives of this compound and their biological targets. These computational studies provide critical insights into the structural basis of their activity and guide the rational design of more potent and selective analogs.

For instance, in the development of inhibitors targeting enzymes, molecular docking is frequently employed to predict the binding conformation and affinity of a ligand within the enzyme's active site. Studies on related 3-hydroxypyridine-4-one derivatives as tyrosinase inhibitors have demonstrated how these compounds position themselves within the active site. researchgate.net Docking results can confirm the mechanism of inhibition, such as competitive inhibition, by showing the ligand occupying the same space as the natural substrate. researchgate.net The interactions often involve hydrogen bonds with key amino acid residues and coordination with metal ions present in the active site, which is a characteristic feature for inhibitors of metalloenzymes. researchgate.netnih.gov

Molecular dynamics simulations further refine the understanding obtained from docking by assessing the stability of the ligand-receptor complex over time. For example, a 100-nanosecond MD simulation can be used to validate the stability of the interactions between a ligand and its target protein, such as the bromodomain-containing protein 4 (BRD4). These simulations track the movements of the ligand and protein atoms, ensuring that the key binding interactions observed in the static docking pose are maintained in a dynamic environment. researchgate.net The root mean square deviation (RMSD) is a common metric used in these simulations to evaluate the stability of the complex, with lower values indicating a more stable binding. researchgate.net

In the context of developing inhibitors for human cytomegalovirus (HCMV), molecular docking has been used to study the engagement of metal-binding 6-arylthio-3-hydroxypyrimidine-2,4-diones with the pUL89 endonuclease. nih.gov These studies help to visualize how the chemical scaffold interacts with the divalent metal ions in the active site, which is crucial for the enzyme's catalytic function. nih.gov Similarly, for novel acetylcholinesterase (AChE) inhibitors based on a 3-hydroxypyridine-4-one scaffold, docking studies calculate binding scores and reveal interactions within the enzyme's active site, comparing them to known inhibitors like donepezil. researchgate.net

Pharmacological Profiling and Preclinical Evaluation of Derivatives

The pharmacological profiling of derivatives based on the this compound scaffold encompasses a wide range of biological activities, including antiviral, antibacterial, and enzyme inhibition properties. Preclinical evaluations have provided essential data on the efficacy and potential of these compounds.

Derivatives of the parent structure have shown significant promise as antiviral agents. One notable example is PNU-142721, a furo[2,3-c]pyridine (B168854) thiopyrimidine derivative, which emerged as a potent, broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. acs.org In vitro assays demonstrated its exceptional potency against wild-type reverse transcriptase and various mutant strains known to confer resistance to other NNRTIs. acs.org

Table 1: In Vitro Anti-HIV-1 Reverse Transcriptase (RT) Activity of PNU-142721 and Related Compounds acs.org

| Compound | WT-RT IC₅₀ (nM) | P236L RT IC₅₀ (nM) |

|---|---|---|

| Racemate 10 | 85 | 25 |

| Enantiomer 11 | 20 | 22 |

The preclinical pharmacokinetic profile of PNU-142721 was evaluated in rats, where it exhibited high systemic concentrations after oral administration and an excellent absolute oral bioavailability of 94%. acs.org Furthermore, the compound demonstrated favorable penetration into the central nervous system, a significant finding for potential clinical applications. acs.org

Other pyridazinone and hydroxypyrimidine derivatives have been evaluated against different viruses. For instance, a series of 6-arylthio-3-hydroxypyrimidine-2,4-diones were identified as inhibitors of human cytomegalovirus (HCMV) replication. nih.gov These compounds target the pUL89 endonuclease, a key component of the viral terminase complex. nih.gov Dose-response assays confirmed their antiviral activity in the low micromolar range. nih.gov

Table 2: Antiviral Activity and Biochemical Inhibition of select HCMV Inhibitors nih.gov

| Compound | HCMV Replication EC₅₀ (μM) | pUL89-C Inhibition IC₅₀ (μM) |

|---|---|---|

| 11g | 5.3 | 8.1 |

| 11m | 2.9 | 6.2 |

Beyond antiviral activity, derivatives have been explored for other therapeutic areas. Studies on 3-hydroxypyridine derivatives have shown neuroprotective effects in preclinical models of ischemic brain injury following intracerebral hemorrhage. researchgate.net In the realm of antibacterial research, derivatives of this compound have exhibited inhibitory effects against strains like Escherichia coli, with IC₅₀ values reported to be in the 5 to 15 µM range. The pyridazinone core is recognized as a versatile scaffold, with various derivatives showing a broad spectrum of biological activities, including cardiotonic, anti-inflammatory, and anticancer effects. frontiersin.orgscholarsresearchlibrary.com For example, certain pyridinone–quinazoline derivatives displayed significant inhibition against cancer cell lines such as MCF-7, HeLa, and HepG2, with IC₅₀ values between 9 and 15 μM. frontiersin.org

The pharmacological potential is often linked to enzyme inhibition. A 3-hydroxypyridine-4-one derivative bearing specific substitutions was identified as a promising competitive inhibitor of the tyrosinase enzyme, with an IC₅₀ value of 25.82 μM, comparable to the well-known inhibitor kojic acid. researchgate.net

This diverse pharmacological profile underscores the importance of the this compound scaffold and its analogs as a foundation for the development of new therapeutic agents.

Applications and Emerging Research Areas for 6 Chloro 3 Hydroxypyridazine

Role as a Synthetic Intermediate in Drug Discovery and Development

The 6-chloro-3-hydroxypyridazine scaffold is a privileged structure in medicinal chemistry, primarily utilized as an intermediate for creating more complex molecules with potential therapeutic activities. Its reactive sites facilitate the introduction of various pharmacophores, enabling the development of novel drugs.

Design and Synthesis of Novel Therapeutic Agents

A key application of this compound and its precursors, such as 3,6-dichloropyridazine (B152260), is in the design of innovative therapeutic agents, particularly in oncology. Researchers employ strategies like molecular hybridization, which combines two or more pharmacophoric units from different bioactive compounds to create a new hybrid molecule with potentially enhanced activity, reduced side effects, or a novel mechanism of action. sigmaaldrich.comsemanticscholar.org

For instance, scientists have designed and synthesized a novel series of 4-chloropyridazinoxyphenyl conjugates intended as anticancer agents. jlu.edu.cn This was achieved by combining the 4-chloropyridazinoxyphenyl scaffold, recognized as a potential PARP-1 inhibitor, with chalcone (B49325) and thiazolidine-2,4-dione moieties, which are known to induce apoptosis. sigmaaldrich.com The synthesis typically begins by reacting 3,6-dichloropyridazine with a hydroxyl-containing compound, such as 4-hydroxybenzaldehyde, to form a key intermediate. sigmaaldrich.com This intermediate is then further modified to produce the final therapeutic candidates. sigmaaldrich.com

Beyond cancer, pyridazine (B1198779) derivatives are explored for treating neglected tropical diseases. In one study, 3-amino-6-chloropyridazine (B20888) was used as a starting material in a multi-step synthesis to create a novel 3-nitroimidazo[1,2-b]pyridazine (B98374) derivative. mdpi.com This compound was evaluated for its in vitro activity against Trypanosoma brucei brucei, the parasite responsible for sleeping sickness, demonstrating the scaffold's utility in developing antikinetoplastid agents. mdpi.com

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Lead optimization is a critical phase in drug discovery where an active "lead" compound is chemically modified to improve its properties, such as efficacy, selectivity, and pharmacokinetic profile. chemicalbook.com The this compound core is instrumental in this process, allowing for systematic structural modifications to establish Structure-Activity Relationships (SAR). SAR studies investigate how changes in a molecule's structure affect its biological activity, guiding the design of more potent and effective drugs. sigmaaldrich.com

In the development of the aforementioned chloropyridazine-based anticancer agents, SAR studies were implicitly conducted by synthesizing and testing a series of related compounds. jlu.edu.cn The research revealed a clear hierarchy in anticancer activity among the different hybrid series, as detailed in the table below.

| Compound Series | Relative Anticancer Activity |

| 4-chloropyridazinoxyphenyl-aromatic ketones hybrids (3a–h) | Highest |

| 4-chloropyridazinoxyphenyl-benzyloxyphenylethan-1-one hybrids (4a–e) | Intermediate |

| 4-chloropyridazinoxyphenyl-thiazolidine-2,4-dione hybrid (5) | Lowest |

This table illustrates the structure-activity relationship observed in a study of novel chloropyridazine hybrids, showing that the choice of the conjugated moiety significantly impacts the resulting anticancer activity. jlu.edu.cn

This ranking demonstrates that modifying the scaffold attached to the chloropyridazine core directly influences biological efficacy. Such findings are crucial for lead optimization, as they direct chemists to focus on the most promising structural motifs (in this case, aromatic ketones) to enhance the desired therapeutic effect. jlu.edu.cnmdpi.com

Contributions to Agrochemical and Material Science Applications

The pyridazine chemical structure is not only relevant to pharmaceuticals but also plays a significant role in the development of agrochemicals and advanced materials.

The pyridazine moiety is present in several pesticides. nih.gov For example, Chloridazon is a selective herbicide from the pyridazinone group used to control broad-leafed weeds, primarily in beet cultivation. nih.gov It functions by inhibiting photosynthesis. nih.gov The development of new agrochemicals often involves modifying existing chemical scaffolds; for instance, the novel bleaching herbicide cyclopyrimorate (B1669518) was discovered through structural modifications of a lead compound designed from pyridazine herbicide substructures like credazine (B1669606) and pyridafol. nih.gov The versatility of the 3,6-dichloropyridazine precursor, in particular, offers a wide range of possible reactions to create functionalized pyridazine systems for use in crop protection. nih.gov

In material science, this compound is supplied as a chemical for research and development. nih.gov Its derivatives are investigated for their electronic and optical properties. For example, the synthesis and electronic properties of 6-Chloro-2-diethylaminoethyl-3(2H)-pyridazinone have been studied using both experimental characterization and theoretical calculations like density functional theory (DFT). jlu.edu.cn Furthermore, related chlorinated heterocyclic compounds, such as chloropyridines, have been grafted onto polymer backbones (e.g., poly(styrene-maleic acid)) to create new copolymers. These materials can exhibit desirable properties like high thermal stability and fluorescence, making them suitable for specialized applications.

Advanced Functional Materials Development

The pursuit of advanced materials with unique optical and electronic properties is a significant area of modern research. Derivatives of this compound are being explored for their potential in creating such functional materials.

Photophysical Properties and Nonlinear Optical (NLO) Applications of Derivatives

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are vital for technologies like optical switching, signal processing, and frequency generation. mdpi.com Research has shown that organic molecules with specific structural features, such as electron donor-acceptor groups connected by a π-conjugated system, can exhibit significant NLO properties.

While direct studies on this compound are limited, research on structurally similar pyrazine (B50134) derivatives demonstrates the potential of this class of compounds. For instance, the NLO properties of a halogen-substituted pyrazine-2-carboxamide derivative were investigated. The study calculated its first hyperpolarizability (a measure of NLO activity), which was found to be significantly higher than that of urea, a standard NLO reference material.

| Compound | Calculated First Hyperpolarizability (β) |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 24.973 × 10⁻³⁰ esu |

| Urea (Standard Reference) | 0.13 × 10⁻³⁰ esu |

This table compares the NLO activity of a pyrazine derivative to a standard reference material, highlighting the potential of such heterocyclic compounds in NLO applications.

These findings suggest that the pyridazine core, with its electron-deficient nature and sites for substitution, is a promising scaffold for designing novel organic NLO materials.

Analytical Chemistry Applications

In analytical chemistry, reagents are often needed to facilitate the detection or separation of target analytes. mdpi.com This can involve chemical derivatization, where the analyte is reacted with a reagent to create a new compound with properties that are easier to detect, such as fluorescence or improved chromatographic behavior.

While specific documented applications of this compound as an analytical reagent are not widespread, its chemical structure is analogous to other heterocyclic compounds used to develop sophisticated analytical tools like fluorescent sensors. nih.gov For example, a novel fluorescent sensor for the detection of zinc (Zn²⁺) and iron (Fe³⁺) ions was synthesized using a 2,6-diaminopyridine (B39239) derivative as a starting material. The resulting sensor molecule, 3-((6-((4-chlorobenzylidene) amino) pyridin-2-yl)imino)indolin-2-one (CBAPI), demonstrated high sensitivity and selectivity for these metal ions, with low limits of detection. This illustrates how nitrogen-containing heterocyclic building blocks serve as foundational platforms for creating chemosensors for environmental monitoring and medical diagnostics.

Derivatization in Chromatographic Analysis

The utilization of this compound as a derivatizing agent in chromatographic analysis is not extensively documented in publicly available research. However, based on the chemical structure of the molecule, which features a reactive hydroxyl group and a chlorine atom on a pyridazine ring, its potential for derivatization of specific analytes can be considered. Derivatization is a common strategy in chromatography to enhance the detectability and improve the chromatographic behavior of target compounds. This is often achieved by introducing a chromophore, fluorophore, or a mass-spectrometry-friendly tag to the analyte molecule.